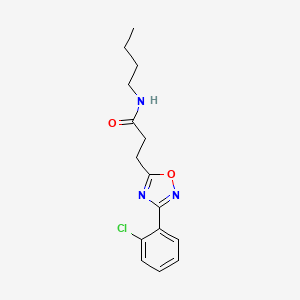
N-(1-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)-3,4,5-trimethoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)-3,4,5-trimethoxybenzamide is a chemical compound that has attracted attention in scientific research due to its potential therapeutic applications. This compound is a member of the benzamide family and has been found to exhibit promising pharmacological properties.
Mecanismo De Acción
The mechanism of action of N-(1-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)-3,4,5-trimethoxybenzamide involves the inhibition of several cellular pathways. Studies have shown that this compound can inhibit the activity of protein kinases, leading to the suppression of cell growth and proliferation. Additionally, this compound has been found to induce the generation of reactive oxygen species, leading to oxidative stress and apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to exhibit several biochemical and physiological effects. Studies have shown that this compound can inhibit the activity of various enzymes, including protein kinases and phosphatases. Additionally, this compound has been found to induce the expression of several genes involved in apoptosis and cell cycle regulation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(1-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)-3,4,5-trimethoxybenzamide has several advantages for use in lab experiments. This compound is relatively easy to synthesize and can be obtained in high yields. Additionally, this compound has been found to exhibit potent anti-cancer properties, making it a valuable tool for cancer research. However, there are also limitations to using this compound in lab experiments. One such limitation is the lack of information on the toxicity and pharmacokinetics of this compound, which can limit its use in animal studies.
Direcciones Futuras
There are several future directions for research on N-(1-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)-3,4,5-trimethoxybenzamide. One area of research is the development of more potent analogs of this compound that exhibit improved anti-cancer properties. Additionally, further studies are needed to investigate the toxicity and pharmacokinetics of this compound in animal models. Finally, there is a need for clinical trials to evaluate the safety and efficacy of this compound in humans.
Métodos De Síntesis
The synthesis of N-(1-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)-3,4,5-trimethoxybenzamide involves several steps. The first step involves the reaction of 2-chlorobenzoyl chloride with 1,2,4-oxadiazole to form 2-chloro-1,2,4-oxadiazole. The second step involves the reaction of 2-chloro-1,2,4-oxadiazole with ethylene diamine to form 1-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethan-1-amine. The final step involves the reaction of 1-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethan-1-amine with 3,4,5-trimethoxybenzoyl chloride to form this compound.
Aplicaciones Científicas De Investigación
N-(1-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)-3,4,5-trimethoxybenzamide has been studied for its potential therapeutic applications in various fields of medicine. One such area is cancer research, where this compound has been found to exhibit anti-cancer properties. Studies have shown that this compound can induce cell cycle arrest and apoptosis in cancer cells, making it a potential candidate for cancer therapy.
Propiedades
IUPAC Name |
N-[1-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl]-3,4,5-trimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O5/c1-11(20-23-18(24-29-20)13-7-5-6-8-14(13)21)22-19(25)12-9-15(26-2)17(28-4)16(10-12)27-3/h5-11H,1-4H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XETSHJBWAKYKOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC(=NO1)C2=CC=CC=C2Cl)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-ethylphenyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7703922.png)
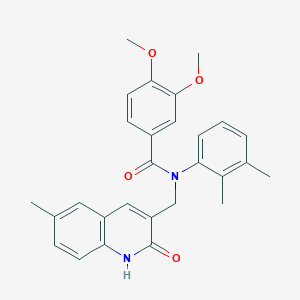



![N-(1-isobutyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4-dimethoxybenzamide](/img/structure/B7703947.png)
![2-[(4-Fluorophenyl)methyl-methylsulfonylamino]acetamide](/img/structure/B7703951.png)
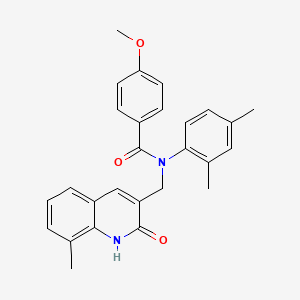
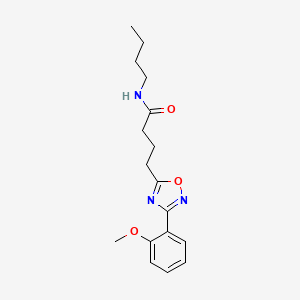
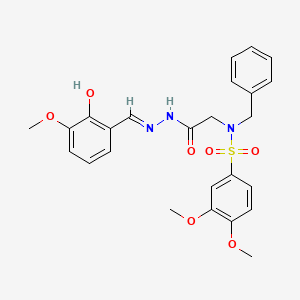
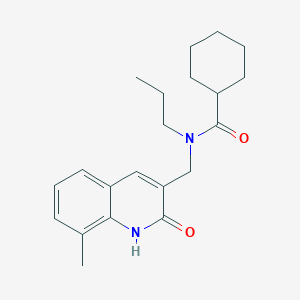
![N-cyclohexyl-3,4-dimethoxy-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]benzene-1-sulfonamide](/img/structure/B7703991.png)
